molecular formula C16H16INO2 B4750416 N-(3-iodophenyl)-4-phenoxybutanamide

N-(3-iodophenyl)-4-phenoxybutanamide

Cat. No.: B4750416
M. Wt: 381.21 g/mol
InChI Key: ITMKJRYKNQNTMF-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-4-phenoxybutanamide: is an organic compound that features an iodophenyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-iodophenyl)-4-phenoxybutanamide typically involves the following steps:

    Amidation: The iodinated phenyl compound is then reacted with 4-phenoxybutanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The phenoxy group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of iodophenyl oxides.

    Reduction: Formation of iodophenyl hydrides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic processes due to its ability to undergo various chemical transformations.

Biology and Medicine:

    Radiopharmaceuticals: The iodine atom can be radio-labeled for use in diagnostic imaging and targeted radiotherapy.

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Materials Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-iodophenyl)-4-phenoxybutanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can facilitate the compound’s incorporation into biological systems, enhancing its efficacy in diagnostic or therapeutic applications.

Comparison with Similar Compounds

  • N-(3-iodophenyl)-4-nitrobutanamide
  • N-(3-iodophenyl)-4-methoxybutanamide
  • N-(3-iodophenyl)-4-chlorobutanamide

Uniqueness: N-(3-iodophenyl)-4-phenoxybutanamide is unique due to the presence of both an iodophenyl group and a phenoxybutanamide moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. The phenoxy group enhances its solubility and reactivity, while the iodophenyl group allows for radio-labeling and other iodine-specific reactions.

Properties

IUPAC Name

N-(3-iodophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c17-13-6-4-7-14(12-13)18-16(19)10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMKJRYKNQNTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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